molecular formula C16H15N5 B1623099 Bis((1H-benzo[d]imidazol-2-yl)methyl)amine CAS No. 89505-04-4

Bis((1H-benzo[d]imidazol-2-yl)methyl)amine

Cat. No.: B1623099
CAS No.: 89505-04-4
M. Wt: 277.32 g/mol
InChI Key: HLODWGNONYOKOT-UHFFFAOYSA-N
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Description

Bis((1H-benzo[d]imidazol-2-yl)methyl)amine is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((1H-benzo[d]imidazol-2-yl)methyl)amine typically involves the reaction of 1H-benzo[d]imidazole with formaldehyde and a primary amine under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Bis((1H-benzo[d]imidazol-2-yl)methyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis((1H-benzo[d]imidazol-2-yl)methyl)amine has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antiviral activities due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as an anticancer agent, as it can inhibit the proliferation of cancer cells.

    Industry: Utilized in the development of optical sensors and photovoltaic materials.

Mechanism of Action

The mechanism of action of Bis((1H-benzo[d]imidazol-2-yl)methyl)amine involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of enzyme activities and interference with cellular processes, ultimately resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis((1H-benzo[d]imidazol-2-yl)methyl)amine is unique due to its specific structural configuration, which allows it to form stable complexes with metals and exhibit a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .

Biological Activity

Bis((1H-benzo[d]imidazol-2-yl)methyl)amine, a compound derived from the benzimidazole family, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral effects. The structural modifications in these compounds allow for enhanced interaction with biological targets, making them promising candidates for drug development. This compound specifically has shown potential as a DNA minor groove-binding ligand, which is crucial for its anticancer properties .

The biological activity of this compound is primarily attributed to its ability to interact with DNA and inhibit critical enzymes involved in DNA replication and repair. Notably, it has been identified as a potential inhibitor of human topoisomerase I (Hu Topo I), an enzyme crucial for DNA unwinding during replication. This interaction leads to DNA damage and subsequent cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in cancer cells .

Biological Activity Data

Recent studies have provided quantitative data on the biological activity of this compound against various cancer cell lines. Below is a summary of key findings:

Study Cell Line IC50 (μM) Mechanism
Study 1A375 (melanoma)16Induces ROS and DNA damage
Study 2SK-Hep1 (liver cancer)12Inhibits Hu Topo I
Study 3Eca109 (esophageal cancer)26.09Causes G2/M phase arrest

These findings indicate that this compound possesses considerable anticancer potential through various mechanisms, including the generation of reactive oxygen species (ROS) and direct inhibition of topoisomerases .

Case Studies

  • Anticancer Activity : In a study evaluating a series of benzimidazole derivatives, this compound was found to significantly inhibit the growth of several cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics such as camptothecin .
  • DNA Interaction Studies : Spectroscopic techniques such as UV absorption and fluorescence spectroscopy were employed to study the binding affinity of this compound to DNA. The results indicated strong binding to AT-rich sequences, which is characteristic of minor groove binders .
  • Toxicity Assessments : Toxicity studies revealed that this compound exhibited low cytotoxicity towards normal cells while effectively targeting cancerous cells, highlighting its potential for selective therapeutic applications .

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5/c1-2-6-12-11(5-1)18-15(19-12)9-17-10-16-20-13-7-3-4-8-14(13)21-16/h1-8,17H,9-10H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLODWGNONYOKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNCC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60413930
Record name Bis((1H-benzo[d]imidazol-2-yl)methyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60413930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89505-04-4
Record name Bis((1H-benzo[d]imidazol-2-yl)methyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60413930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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